5-[(4-Ethylphenyl)amino]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione
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Overview
Description
5-[(4-Ethylphenyl)amino]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione is a heterocyclic compound that contains a thiazolidine ring. Thiazolidine derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science .
Preparation Methods
The synthesis of 5-[(4-Ethylphenyl)amino]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione typically involves the reaction of 4-ethylphenylamine with 2-methylbenzaldehyde to form an intermediate Schiff base, which is then cyclized with thioglycolic acid to yield the desired thiazolidine derivative . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to improve yield and purity .
Chemical Reactions Analysis
5-[(4-Ethylphenyl)amino]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiazolidine ring can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the sulfur atom.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: Thiazolidine derivatives are used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-[(4-Ethylphenyl)amino]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and biological system .
Comparison with Similar Compounds
Similar compounds include other thiazolidine derivatives such as:
Compared to these compounds, 5-[(4-Ethylphenyl)amino]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione may exhibit unique biological activities and chemical reactivity due to the presence of the ethyl and methyl substituents on the phenyl rings .
Properties
Molecular Formula |
C18H18N2O2S |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
5-(4-ethylanilino)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H18N2O2S/c1-3-13-8-10-14(11-9-13)19-16-17(21)20(18(22)23-16)15-7-5-4-6-12(15)2/h4-11,16,19H,3H2,1-2H3 |
InChI Key |
IZFDEJVCMOCMBD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)C3=CC=CC=C3C |
Origin of Product |
United States |
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